4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde
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Overview
Description
4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde: is an organic compound characterized by the presence of a dichloromethyl group and a formyl group attached to a benzene ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde can be achieved through the formylation of electron-rich aromatic rings. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to ensure high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the dichloromethyl group under basic conditions.
Major Products
Oxidation: 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and dichloromethyl groups. These functional groups can interact with nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2,3,5,6-tetramethylbenzaldehyde
- 4-(Bromomethyl)-2,3,5,6-tetramethylbenzaldehyde
- 4-(Methoxymethyl)-2,3,5,6-tetramethylbenzaldehyde
Uniqueness
4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-(dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-6-8(3)11(12(13)14)9(4)7(2)10(6)5-15/h5,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGLWWBFPWRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)C(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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